Meta-Methyl vs. Unsubstituted Phenyl Substitution
2,2-Dimethyl-3-(m-tolyl)propan-1-amine (MW 177.29) differs from its closest commercially available analog, 2,2-dimethyl-3-phenylpropan-1-amine (CAS 95141-79-0, MW 163.26), by the presence of a meta-methyl group on the aromatic ring, resulting in a molecular weight increase of 14.03 Da and altered lipophilicity and electronic properties . This structural difference is not cosmetic: in 3-arylpropan-1-amine series, aryl ring substitution pattern is a well-established determinant of receptor subtype selectivity and metabolic stability [1].
| Evidence Dimension | Molecular weight and aromatic substitution pattern |
|---|---|
| Target Compound Data | Molecular weight 177.29 Da; meta-methyl substitution on phenyl ring; molecular formula C₁₂H₁₉N |
| Comparator Or Baseline | 2,2-Dimethyl-3-phenylpropan-1-amine (CAS 95141-79-0): molecular weight 163.26 Da; unsubstituted phenyl ring; molecular formula C₁₁H₁₇N |
| Quantified Difference | ΔMW = +14.03 Da (one additional CH₂ unit); aromatic ring substitution state changed from H to m-CH₃ |
| Conditions | Calculated from molecular formulas; physical property comparison at standard state |
Why This Matters
The meta-methyl group increases lipophilicity (estimated ΔlogP ≈ +0.5) and introduces steric constraints at the aryl binding pocket that cannot be replicated by the unsubstituted phenyl analog, making the compounds non-interchangeable for any application where aromatic interactions govern binding or reactivity.
- [1] Kawashima K et al. Neurochemical study of TA-0910, a new TRH analog: effect on dopamine release in rat brain. Japanese Journal of Pharmacology, 1991, 55, 113. Illustrates how aryl substitution patterns in phenylalkylamine scaffolds modulate neuropharmacological outcomes. View Source
